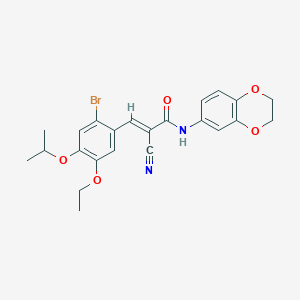![molecular formula C22H20Cl2N4OS2 B4625713 3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)
3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole derivatives involves microwave-assisted rapid condensation of mercapto-amino-triazole with aromatic aldehydes in the presence of catalytic amounts of para-toluenesulphonic acid, demonstrating a convenient and efficient method for producing these compounds (Raval et al., 2010). This approach highlights the adaptability of triazole chemistry for creating a wide array of derivatives through microwave-assisted reactions.
Molecular Structure Analysis
The molecular structure of related compounds showcases significant electron delocalization within the triazole system, as evidenced by X-ray diffraction studies. This delocalization contributes to the stability and reactivity of the triazole ring (Xiao-Bao Chen et al., 2008). Such studies provide insights into the planarity and conformational preferences of these molecules, crucial for understanding their chemical behavior.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. For example, reactions with electrophilic reagents have been explored, leading to a broad spectrum of biologically active compounds. This reactivity pattern underscores the triazole ring's role as a pivotal structure in medicinal chemistry (Xiao‐Wen Sun et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound has been involved in research for the synthesis of new 1,2,4-triazole derivatives with potential antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and exhibited good to moderate activities against various test microorganisms, indicating its potential as a base for developing antimicrobial agents (Bektaş et al., 2010).
Antifungal Compound Properties
This chemical framework has been studied for its role in forming compounds with antifungal properties. A novel antifungal compound within the 1,2,4-triazole class demonstrated poor solubility in buffer solutions but better solubility in alcohols, highlighting its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Microwave Assisted Synthesis
The compound is a key precursor in microwave-promoted synthesis methods. It has facilitated the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showcasing a rapid and efficient route to access a variety of structurally diverse triazole derivatives (Raval et al., 2010).
π-Hole Tetrel Bonding Interactions
Research into the π-hole tetrel bonding interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, including those with similar structural frameworks, has provided insights into the molecular interactions that stabilize these compounds. This understanding is crucial for designing compounds with specific physical and chemical properties (Ahmed et al., 2020).
Antimicrobial Agent Synthesis
The chemical has also been used in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This synthesis route highlights the compound's versatility in creating biologically active molecules for potential therapeutic applications (Sah et al., 2014).
EGFR Inhibitors for Anti-Cancer Applications
Studies on benzimidazole derivatives bearing 1,2,4-triazole have explored the mechanism behind their anti-cancer properties, particularly as EGFR inhibitors. This research is pivotal for the development of new therapeutic agents against cancer, demonstrating the compound's relevance in oncological pharmacology (Karayel, 2021).
Eigenschaften
IUPAC Name |
4-[[5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4OS2/c1-3-28-20(11-29-16-8-9-18(23)14(2)10-16)26-27-22(28)31-13-15-12-30-21(25-15)17-6-4-5-7-19(17)24/h4-10,12H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFOBFDOJRTDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3Cl)COC4=CC(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)
![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)